molecular formula C12H15ClO B1608554 6-Chloro-1-oxo-1-phenylhexane CAS No. 946-01-0

6-Chloro-1-oxo-1-phenylhexane

Cat. No.: B1608554
CAS No.: 946-01-0
M. Wt: 210.7 g/mol
InChI Key: DRIUYSZHJOMWHB-UHFFFAOYSA-N
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Description

6-Chloro-1-oxo-1-phenylhexane is an organic compound with the molecular formula C12H15ClO. It is a chlorinated derivative of 1-phenylhexan-1-one, characterized by the presence of a chlorine atom at the sixth position of the hexane chain. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Scientific Research Applications

6-Chloro-1-oxo-1-phenylhexane is utilized in several scientific research fields, including:

Safety and Hazards

6-Chloro-1-oxo-1-phenylhexane is classified as a dangerous substance. It has a hazard class of 6.1 and is associated with several hazard statements, including H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (may cause genetic defects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-oxo-1-phenylhexane typically involves the chlorination of 1-phenylhexan-1-one. One common method is the reaction of 1-phenylhexan-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the sixth position of the hexane chain .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-oxo-1-phenylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloro-1-oxo-1-phenylhexane involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, facilitating nucleophilic addition reactions. The chlorine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

  • 1-Phenylhexan-1-one
  • 6-Bromo-1-oxo-1-phenylhexane
  • 6-Fluoro-1-oxo-1-phenylhexane

Comparison: 6-Chloro-1-oxo-1-phenylhexane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its brominated or fluorinated counterparts. The chlorine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

6-chloro-1-phenylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIUYSZHJOMWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400414
Record name 6-CHLORO-1-OXO-1-PHENYLHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-01-0
Record name 6-Chloro-1-phenyl-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLORO-1-OXO-1-PHENYLHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 ml round-bottomed flask were added 5.0 g (29.65 mmol) 4-chlorophenylbutane and 10 ml 1,2-dichloroethane. To the stirred solution was added a solution of 4.35 g (32.62 mmol) aluminum chloride and 4.22 ml (59.31 mmol) acetyl chloride in 50 ml 1,2-dichloroethane. The solution evolved HCl as it was stirred at room temperature for 1 hour. It was then poured into water, the layers were separated, and the organic layer was washed with 1N HCl, aqueous sodium bicarbonate solution, and brine, dried over sodium sulfate, and evaporated to an oil, 6.7 g (>100%). NMR (CDCl3): 1.76 (m, 4H), 2.54 (m, 3H), 2.66 (m, 2H), 3.50 (m, 2H), 7.2 and 7.85 (m, 4H). IR (cm.-1, neat): 1678 (C=O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
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4.22 mL
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reactant
Reaction Step Two
Quantity
50 mL
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reactant
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a 250 ml round-bottomed flask were added 5.0 g (29.65 mmol) 1-chloro-4-phenylbutane and 10 ml 1,2-dichloroethane. To the stirred solution was added a solution of 4.35 g (32.62 mmol) aluminum chloride and 4.22 ml (59.31 mmol) acetyl chloride in 50 ml 1,2-dichloroethane. The solution evolved HCl as it was stirred at room temperature for 1 hour. It was then poured into water, the layers separated, and the organic layer washed with 1N HCl, aqueous sodium bicarbonate solution, brine, dried over sodium sulfate, and evaporated to an oil, 6.7 g (>100%). NMR (delta, CDCl3): 1.76 (m, 4H), ~2.5 (s, 3H), 3.50 (m, 2H), 7.2 and 7.85 (m, 4H). IR cm-1, neat): 1678 (C=O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
4.22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Aluminum chloride (16 g, 0.12 mol) is suspended in carbon tetrachloride (80 ml) and 6-chlorohexanoyl chloride (20 g, 0.12 mol) is added dropwise to the suspension with ice-cooling. After completion of addition, the mixture is stirred for 15 minutes and benzene (7.8 g, 0.1 mol) is added dropwise to the mixture with ice-cooling. After stirring with ice-cooling for 1 hour, the mixture is poured into ice-hydrochloric acid and extracted with carbon tetrachloride. The carbon tetrachloride extract is washed with water, saturated aqueous sodium bicarbonate, water and then saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The dried solution is distilled to obtain 5-chloropentyl phenyl ketone (7.3 g), b.p. 143°-150° C./0.5 mmHg.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20 g
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reactant
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Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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